![molecular formula C24H26N4O B560159 7-苄基-4-(2-甲基苄基)-1,2,6,7,8,9-六氢咪唑并[1,2-A]吡啶并[3,4-E]嘧啶-5(4H)-酮 CAS No. 1616632-77-9](/img/structure/B560159.png)
7-苄基-4-(2-甲基苄基)-1,2,6,7,8,9-六氢咪唑并[1,2-A]吡啶并[3,4-E]嘧啶-5(4H)-酮
描述
This compound, also known as ONC-201 or TIC10, is an anticancer molecule . It has been patented for its use in therapy .
Molecular Structure Analysis
The empirical formula of this compound is C24H26N4O and it has a molecular weight of 386.49 .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at 5 mg/mL . The storage temperature is 2-8°C .科学研究应用
Treatment of Diffuse Midline Gliomas
ONC201 has shown preclinical and emerging clinical efficacy in Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Gliomas (DIPG) . It elicits potent agonism of the mitochondrial protease ClpP to drive proteolysis of electron transport chain and tricarboxylic acid cycle proteins . DIPGs harboring PIK3CA mutations showed increased sensitivity to ONC201, whereas those harboring TP53 mutations were more resistant .
Combination Therapy with Paxalisib
ONC201 has been used in combination with Paxalisib, a brain penetrant PI3K/Akt inhibitor, for the treatment of H3K27-Altered Diffuse Midline Glioma . This combination treatment strategy was found to counteract metabolic adaptation and reduced sensitivity to ONC201 .
Treatment of Refractory Solid Tumors
ONC201 has been used in the treatment of refractory solid tumors . It is a selective DRD2 antagonist that achieves micromolar plasma concentrations and is biologically active in advanced cancer patients when orally administered at 625 mg every 3 weeks .
Use in Pediatric Central Nervous System Cancers
High-grade gliomas (HGG) are responsible for 10%–15% of all pediatric central nervous system (CNS) cancers, but account for over 40% of deaths . ONC201 has shown potential in treating these cancers .
Treatment of Acute Myeloid Leukemia
ONC201 has demonstrated therapeutic potential in the treatment of acute myeloid leukemia .
Treatment of Non-Hodgkin’s Lymphoma
ONC201 has also shown promise in the treatment of Non-Hodgkin’s Lymphoma .
Treatment of Prostate Cancer
Preclinical studies have demonstrated the therapeutic potential of ONC201 for prostate cancer .
Treatment of Endometrial Cancer
ONC201 has also been used in the treatment of endometrial cancers .
作用机制
Target of Action
ONC201, also known as Dordaviprone, is a first-in-class small molecule imipridone . It selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . These targets play crucial roles in the regulation of cell growth and survival .
Mode of Action
ONC201 acts as a selective antagonist of the G protein-coupled receptor DRD2 . This interaction leads to downstream activation of the integrated stress response and inactivation of Akt/ERK signaling . The compound’s action on its targets results in the upregulation of the proapoptotic immune cytokine TRAIL , leading to programmed cell death in cancer cells .
Biochemical Pathways
The biochemical pathways affected by ONC201 involve the integrated stress response and the Akt/ERK signaling pathway . The antagonism of DRD2 by ONC201 disrupts these pathways, leading to an increase in the phosphorylation of certain proteins . This disruption results in the upregulation of TRAIL, a key player in the induction of apoptosis .
Pharmacokinetics
ONC201 is orally administered and is well-tolerated . It achieves micromolar plasma concentrations . The pharmacokinetic analysis of ONC201 revealed a mean half-life of 11.3 hours , indicating its potential for sustained action in the body.
Result of Action
The molecular and cellular effects of ONC201’s action primarily involve the induction of apoptosis in tumor cells . This is achieved through the upregulation of the proapoptotic immune cytokine TRAIL . Clinically, ONC201 has shown activity in some patients with specific forms of advanced cancer .
Action Environment
The action of ONC201 is influenced by the genetic environment of the cancer cells. It has shown efficacy in tumors that contain the H3 K27M mutation . This mutation is almost exclusively found in brain tumors called glioma . The mutation leads to a specific change in histone H3 proteins that alters the expression of many genes . This change is thought to be a molecular driver of the disease and is commonly associated with a less favorable prognosis .
安全和危害
属性
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one | |
CAS RN |
1616632-77-9 | |
Record name | ONC 201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dordaviprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dordaviprone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。